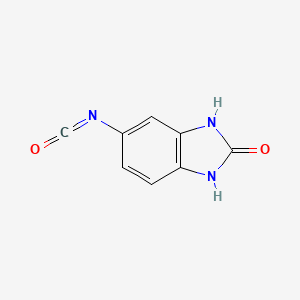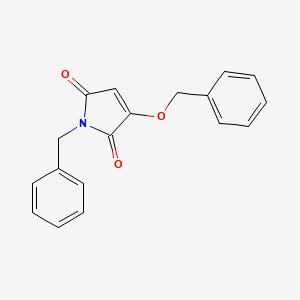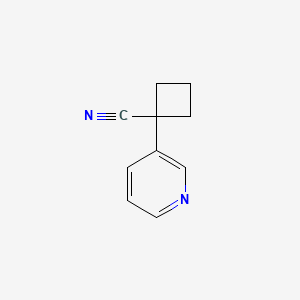
2-fluoro-4-isocyanato-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-4-isocyanato-N,N-dimethylaniline is an organic compound that contains both a fluorine atom and an isocyanate group attached to an aromatic ring. This compound is used as an organic building block in various chemical syntheses due to its unique reactivity and structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-fluoro-4-nitroaniline with phosgene, followed by reduction of the nitro group to an amine and subsequent reaction with dimethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-fluoro-4-isocyanato-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Addition reactions: The isocyanate group can react with alcohols or amines to form urethanes or ureas, respectively.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Addition reactions: Alcohols or amines in the presence of a catalyst or under mild heating conditions.
Major Products
Nucleophilic substitution: Products include substituted anilines or thiophenols.
Addition reactions: Products include urethanes or ureas.
Aplicaciones Científicas De Investigación
2-fluoro-4-isocyanato-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-fluoro-4-isocyanato-N,N-dimethylaniline involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic sites on biomolecules or other organic compounds, forming stable covalent bonds. This reactivity is exploited in various applications, such as the modification of proteins or the synthesis of urethane-based polymers .
Comparación Con Compuestos Similares
Similar Compounds
- 4-isocyanato-N,N-dimethylaniline
- 2-fluoro-4-methylphenyl isocyanate
- 4-fluoro-2-(trifluoromethyl)phenyl isocyanate
Uniqueness
2-fluoro-4-isocyanato-N,N-dimethylaniline is unique due to the presence of both a fluorine atom and an isocyanate group on the aromatic ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both functionalities are required .
Propiedades
Fórmula molecular |
C9H9FN2O |
|---|---|
Peso molecular |
180.18 g/mol |
Nombre IUPAC |
2-fluoro-4-isocyanato-N,N-dimethylaniline |
InChI |
InChI=1S/C9H9FN2O/c1-12(2)9-4-3-7(11-6-13)5-8(9)10/h3-5H,1-2H3 |
Clave InChI |
JHPWMEYCWGUSMN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)N=C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


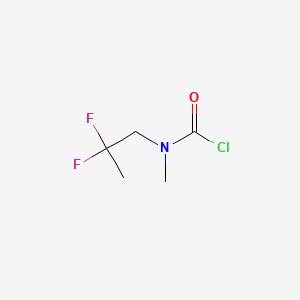


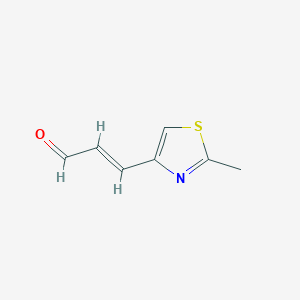
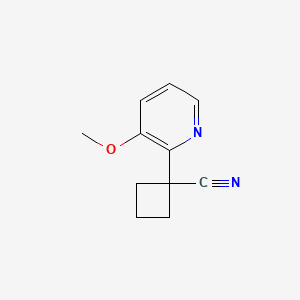
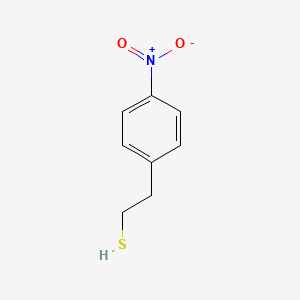
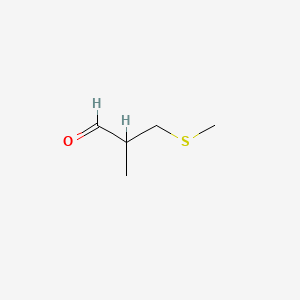
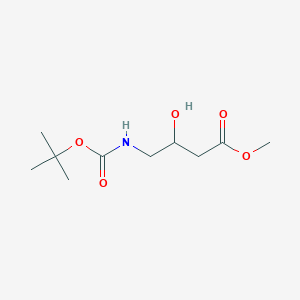

aminehydrochloride](/img/structure/B13610108.png)

